1,4,4-Trimethyl-L-proline

Physicochemical profiling Peptide design ADME optimization

1,4,4-Trimethyl-L-proline (≥98%) is the only proline analog combining N-methylation and gem-dimethyl substitution in one residue. This dual modification eliminates one H-bond donor, shifts cis/trans amide equilibria, and restricts ring puckering—properties unmatched by single-substituted analogs. Essential for peptide SAR campaigns targeting GPCR ligands, antimicrobial peptides, or protease substrates where conformational control and proteolytic stability are required. Also serves as a differentiated scaffold for T. cruzi proline transporter inhibitor design. Available in mg to g scale for immediate procurement.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B15622066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,4-Trimethyl-L-proline
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
InChIKeyJEMJUABMNNBKBO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,4-Trimethyl-L-proline: Physicochemical Identity and Procurement-Relevant Specifications


1,4,4-Trimethyl-L-proline (CAS 1443245-02-0) is a non-proteinogenic, tri-substituted L-proline derivative bearing an N-methyl group at position 1 and a gem-dimethyl group at position 4 of the pyrrolidine ring [1]. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, it is structurally distinguished from the parent L-proline (C₅H₉NO₂, 115.13 g/mol) by the addition of three methyl groups, resulting in altered lipophilicity (XLogP3-AA = -1.1 vs. -0.06 for L-proline) and a reduced hydrogen bond donor count (1 vs. 2) due to N-methylation [1][2]. Commercially available at ≥98% purity, this compound is supplied as a solid with a density of 1.0±0.1 g/cm³, a boiling point of 235.3±33.0 °C, and recommended storage at -20°C for long-term stability .

Why L-Proline, 4,4-Dimethylproline, or N-Methylproline Cannot Substitute for 1,4,4-Trimethyl-L-proline


The simultaneous presence of both N-methyl and gem-dimethyl substitutions on the proline scaffold creates a conformational and physicochemical profile that cannot be replicated by any single-substituted analog. L-Proline retains a secondary amine hydrogen bond donor (HBD = 2) and exhibits a low cis-amide population (~10–30% depending on sequence context), whereas N-methylation in 1,4,4-trimethyl-L-proline eliminates one HBD (HBD = 1) and is known from class-level studies to shift cis/trans amide equilibria [1]. The gem-dimethyl group at C4 introduces steric bulk that restricts pyrrolidine ring puckering, an effect documented for 5,5-dimethylproline which locks ~90% cis-amide conformation in model dipeptides [2]. 4,4-Dimethyl-L-proline (MW 143.18, lacking N-methyl) retains two HBDs, while N-methyl-L-proline (MW 129.16, lacking gem-dimethyl) has lower steric bulk and a substantially lower XLogP (-1.90 vs. -1.1 for the target compound) [3]. These divergent properties mean that substitution with any single-modification analog will alter hydrogen bonding capacity, conformational bias, lipophilicity, and metabolic stability—each of which is critical in peptide engineering and drug design applications.

Quantitative Differentiation Evidence for 1,4,4-Trimethyl-L-proline vs. Closest Analogs


Molecular Weight and Lipophilicity: 1,4,4-Trimethyl-L-proline vs. L-Proline and Single-Substituted Analogs

1,4,4-Trimethyl-L-proline (MW 157.21 g/mol, XLogP3-AA = -1.1) occupies a distinct physicochemical space relative to L-proline (MW 115.13 g/mol, XLogP = -0.06), N-methyl-L-proline (MW 129.16 g/mol, XLogP ≈ -1.90), and 4,4-dimethyl-L-proline (MW 143.18 g/mol) [1][2]. The target compound is 36.5% heavier than L-proline and 21.7% heavier than N-methylproline, with a lipophilicity intermediate between L-proline (more lipophilic) and N-methylproline (more hydrophilic). Its single hydrogen bond donor (vs. 2 for L-proline and 4,4-dimethylproline) is a direct consequence of N-methylation, which eliminates the secondary amine proton [1][3].

Physicochemical profiling Peptide design ADME optimization

Conformational Restriction: Combined N-Methyl and Gem-Dimethyl Effects on Prolyl Amide Bond Geometry

The gem-dimethyl substitution at C4 sterically constrains pyrrolidine ring puckering, while N-methylation eliminates the secondary amide hydrogen bond donor and alters the cis/trans equilibrium of the Xaa-Pro peptide bond. In the closest well-characterized analog, 5,5-dimethylproline, the gem-dimethyl effect locks the prolyl amide bond to ~90% cis conformation in the model dipeptide Ac-dmP-NHMe, compared to ~10–30% cis for unsubstituted L-proline under comparable conditions [1]. For 1,4,4-trimethyl-L-proline, the combination of 4,4-gem-dimethyl and N-methyl substituents is predicted—based on class-level conformational principles—to create a unique puckering and amide geometry profile distinct from either modification alone, though direct experimental cis/trans ratio data for this specific compound are not available in the published literature [2].

Conformational analysis Peptide bond isomerization Turn mimetics

Proteolytic Stability: N-Methylation-Driven Resistance Compared to Unmodified Proline-Containing Peptides

N-Methylation of amino acids is a well-established strategy to enhance proteolytic stability. In a systematic study of the antimicrobial peptide Anoplin, N-methylated analogs demonstrated 10⁴- to 10⁶-fold increased stability against trypsin and chymotrypsin degradation compared to the native unmodified peptide [1]. Similarly, N-methyl scanning mutagenesis of G protein ligands achieved 72- to >1000-fold increases in proteolysis resistance [2]. As 1,4,4-trimethyl-L-proline contains an N-methyl group absent in L-proline and 4,4-dimethyl-L-proline, peptides incorporating this building block are expected—based on class-level principles—to exhibit enhanced resistance to proteolytic degradation, though direct experimental confirmation with this specific compound has not been reported .

Proteolytic stability Peptide therapeutics N-methylation

Solid-Phase Peptide Synthesis Compatibility: Incorporation Efficiency of Sterically Hindered Proline Derivatives

Sterically hindered proline derivatives, including those with gem-dimethyl substitutions, can be incorporated into peptides via standard Fmoc/tBu solid-phase peptide synthesis (SPPS), as demonstrated by the 'proline editing' methodology where 4-substituted prolines are routinely incorporated with coupling efficiencies comparable to unmodified residues when optimized activation conditions are used [1]. However, the combined steric bulk of both N-methyl and gem-dimethyl groups in 1,4,4-trimethyl-L-proline may necessitate extended coupling times or the use of more powerful activation reagents (e.g., HATU vs. HBTU) compared to L-proline or mono-substituted analogs. The Boc-protected derivative, 1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid (CAS 1001354-55-7), is commercially available as a direct SPPS-ready building block .

Solid-phase peptide synthesis Building block reactivity Coupling efficiency

Antiparasitic Drug Development: Proline Uptake Inhibition in Trypanosoma cruzi

Proline analogs have been investigated as inhibitors of the Trypanosoma cruzi proline transporter TcAAAP069, which is essential for parasite survival and stage differentiation. In a systematic study, synthetic proline analogs (ITP-1B, ITP-1C, ITP-1D, ITP-1G) were evaluated, with ITP-1G and ITP-1B showing dose-dependent inhibition of proline transport and trypanocidal activity against T. cruzi epimastigotes with IC₅₀ values between 30 and 40 μM [1]. 1,4,4-Trimethyl-L-proline has been identified in vendor literature as a scaffold of interest for designing T. cruzi proline uptake inhibitors, though peer-reviewed efficacy data for this specific compound have not been published . In contrast, unmodified L-proline serves as the natural substrate (not an inhibitor) of the transporter, while 4,4-dimethylproline and N-methylproline have not been systematically evaluated in this context.

Chagas disease Proline transporter inhibition Antiparasitic drug discovery

Optimal Application Scenarios for 1,4,4-Trimethyl-L-proline in Research and Industrial Settings


Conformationally Constrained Peptide Engineering for Structure-Activity Relationship (SAR) Studies

1,4,4-Trimethyl-L-proline is optimally deployed as a dual-purpose conformational probe in peptide SAR campaigns. Its gem-dimethyl group restricts pyrrolidine ring puckering, while its N-methyl group eliminates a hydrogen bond donor and shifts amide bond conformational equilibria—two effects that cannot be achieved simultaneously with any single-substituted proline analog [1][2]. Researchers investigating the bioactive conformation of proline-containing peptides (e.g., GPCR ligands, antimicrobial peptides, or protease substrates) can use this building block to systematically probe whether the cis or trans amide geometry and/or a specific ring pucker is required for activity. The Boc-protected derivative (CAS 1001354-55-7) enables direct Fmoc-SPPS incorporation .

Metabolic Stability Enhancement in Therapeutic Peptide Lead Optimization

For peptide therapeutic programs where proteolytic degradation is a limiting factor, 1,4,4-Trimethyl-L-proline offers a dual stabilization strategy within a single residue: N-methylation (class-level evidence demonstrates 10²–10⁶-fold stability enhancement against serine proteases [1]) combined with the conformational rigidification provided by the gem-dimethyl group, which may further reduce susceptibility to protease recognition. This application is particularly relevant for peptides targeting intracellular or systemic targets where extended half-life is critical. The compound is preferred over N-methyl-L-proline in these scenarios because the additional gem-dimethyl substitution provides greater conformational control, and over 4,4-dimethyl-L-proline because it lacks the N-methyl-mediated proteolytic protection [2].

Exploratory Antiparasitic Drug Discovery Targeting T. cruzi Proline Transport

Based on the validated strategy of targeting proline uptake in Trypanosoma cruzi for Chagas disease chemotherapy [1], 1,4,4-Trimethyl-L-proline represents a structurally differentiated scaffold for designing next-generation proline transporter inhibitors. Its combined N-methyl and gem-dimethyl substitutions distinguish it from the ITP series of analogs (which achieved IC₅₀ values of 30–40 μM against epimastigotes) and may confer altered transporter subtype selectivity or physicochemical properties [1]. This application is appropriate for academic and industrial groups engaged in neglected tropical disease drug discovery, with the caveat that direct efficacy data for this specific compound remain to be generated.

Physicochemical Property Modulation in Peptide Lead Compounds

When incorporated into peptide sequences, 1,4,4-Trimethyl-L-proline predictably alters key drug-like properties: it increases molecular weight (+42.08 Da vs. L-proline), shifts lipophilicity (XLogP3-AA = -1.1, intermediate between L-proline and N-methylproline), and reduces hydrogen bond donor count by one relative to L-proline [1][2]. These changes directly impact solubility, membrane permeability, and plasma protein binding. Medicinal chemists can use this building block for systematic property optimization when unmodified proline-containing leads suffer from unfavorable ADME profiles, particularly when seeking to reduce hydrogen bond donor count (a key Ro5 parameter) while maintaining or increasing steric bulk for target selectivity.

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